molecular formula C19H28ClN3O4 B14672722 1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride CAS No. 38160-22-4

1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride

Cat. No.: B14672722
CAS No.: 38160-22-4
M. Wt: 397.9 g/mol
InChI Key: SRUWFNNCEINABV-UHFFFAOYSA-N
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Description

1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a pyrrolidinone moiety, and a diethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the diethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.

    Final assembly and purification: The final compound is obtained by coupling the intermediate products, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electroph

Properties

CAS No.

38160-22-4

Molecular Formula

C19H28ClN3O4

Molecular Weight

397.9 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C19H27N3O4.ClH/c1-3-25-16-6-5-15(12-17(16)26-4-2)22-13-14(11-18(22)23)19(24)21-9-7-20-8-10-21;/h5-6,12,14,20H,3-4,7-11,13H2,1-2H3;1H

InChI Key

SRUWFNNCEINABV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3)OCC.Cl

Origin of Product

United States

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